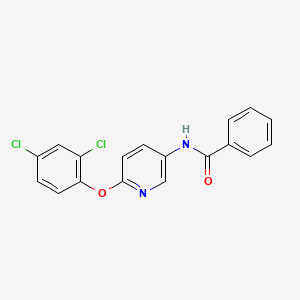![molecular formula C14H12N2O3 B15358083 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-58-1](/img/structure/B15358083.png)
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a 3,4-dimethoxyphenyl group attached at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 3,4-dimethoxybenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (dppf) chloride and cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine: This compound has similar structural features but different substituents, which can lead to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
特性
CAS番号 |
52333-58-1 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O3/c1-17-10-6-5-9(8-12(10)18-2)14-16-13-11(19-14)4-3-7-15-13/h3-8H,1-2H3 |
InChIキー |
CPRWQXFUISPPOW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


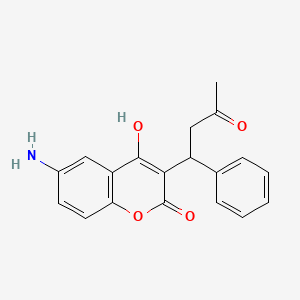
![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
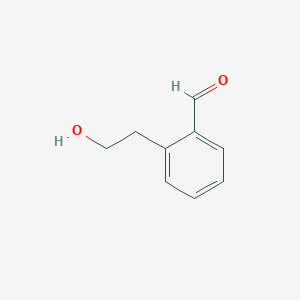

![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)


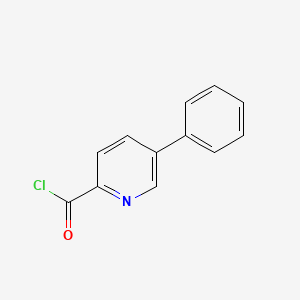
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
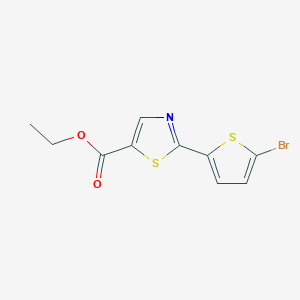
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
